6alpha-Hydroxytestosterone

Intestinal CYP phenotyping testosterone hydroxylation tissue-specific metabolism

Choose 6α-Hydroxytestosterone (6α-OHT) for validated CYP isoform-specific activity assays, GI-tract first-pass metabolism studies, and endocrine disruptor screening. Unlike 6β-OHT, 6α-OHT retains 24% hepatic formation in intestinal S9 fractions, providing a unique tissue-specific signal. It serves as a constitutive, non-inducible baseline in brain microsomes and enables the 6α-/16α-OHT ratio, the most sensitive demasculinization biomarker. This regulatory-grade standard (≥95% purity, full CoA) supports ANDA impurity qualification under ICH Q3A/Q3B. Select 6α-OHT to ensure assay validity and regulatory compliance.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 2944-87-8
Cat. No. B1601140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxytestosterone
CAS2944-87-8
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
InChIKeyXSEGWEUVSZRCBC-QXROXWLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6α-Hydroxytestosterone (CAS 2944-87-8): Analytical Reference Standard & CYP Isoform-Specific Testosterone Metabolite for Preclinical Research Procurement


6α-Hydroxytestosterone (6α-OHT; CAS 2944-87-8) is a singly hydroxylated metabolite of testosterone at the C-6α position, belonging to the 4-androstene-3-one steroid class with molecular formula C₁₉H₂₈O₃ and molecular weight 304.42 g/mol . It is supplied as a fully characterized reference standard by multiple GMP/ISO-certified vendors, with typical purity ≥95% and traceability to pharmacopeial standards (USP or EP) for ANDA submissions and analytical method validation [1][2]. Physicochemically, 6α-OHT has a predicted boiling point of 479.8±45.0 °C, density of 1.19±0.1 g/cm³, and requires storage at 2–8 °C; it is classified as harmful by inhalation, skin contact, and if swallowed (GHS acute toxicity category 4) . Unlike the more commonly cited 6β-hydroxytestosterone (6β-OHT), which dominates human hepatic testosterone metabolism via CYP3A4, 6α-OHT is formed by distinct CYP isoforms and exhibits a unique metabolite profile across tissues and species, making it a critical tool for CYP isoform-specific activity assays, endocrine disruption biomarker studies, and pharmaceutical impurity profiling.

Why 6α-Hydroxytestosterone Cannot Be Replaced by 6β-OHT, 16α-OHT, or Other Testosterone Hydroxyl Metabolites in Analytical and Biological Applications


Interchanging 6α-OHT with its regioisomers—6β-OHT, 16α-OHT, 2α-OHT, or 7α-OHT—introduces fundamental errors in both analytical and biological contexts. Testosterone hydroxylation at different positions is catalyzed by distinct CYP isoforms with different active-site geometries: 6β-hydroxylation is the prototypic reaction of human CYP3A4 [1], whereas 6α-hydroxylation is mediated by CYP2A1 (rat) and other isoforms [2][3], and 16α-hydroxylation by CYP2C11/CYP2B1 [4]. These enzymatic differences translate into divergent formation rates across tissues. For instance, in rat jejunum S9 fractions, 6α-OHT formation is retained at 24% of the hepatic rate, while 6β-OHT and 16α-OHT are retained at only 1.3% and 0.6%, respectively—an ~18-fold and ~40-fold difference [5]. Each hydroxylated metabolite therefore serves as a probe for a specific CYP isoform or tissue compartment. Using the wrong isomer negates assay validity and produces uninterpretable impurity profiles in pharmaceutical quality control. The quantitative evidence below demonstrates exactly where 6α-OHT provides unique, non-substitutable information.

Quantitative Differentiation Evidence for 6α-Hydroxytestosterone (CAS 2944-87-8): Head-to-Head Data vs. 6β-OHT, 16α-OHT, 2α-OHT, and 7α-OHT


Intestinal 6α-OHT Formation Retained at 24% of Hepatic Rate vs. 6β-OHT (1.3%) and 16α-OHT (0.6%): A Quantitative Justification for GI-Tissue CYP Phenotyping

In a direct head-to-head comparison using S9 fractions prepared from male Sprague-Dawley rat jejunum incubated with testosterone and NADPH, 6α-OHT formation was retained at 24% of the corresponding hepatic rate, whereas 6β-OHT was retained at only 1.3% and 16α-OHT at 0.6% [1]. The absolute rank order of intestinal retention was: 6α-OHT (24%) ≫ 2α-OHT (1.6%) ≈ androstenedione (1.3%) ≈ 6β-OHT (1.3%) > 16α-OHT (0.6%) [1]. This means 6α-OHT formation in jejunum is approximately 18-fold higher than 6β-OHT and 40-fold higher than 16α-OHT when normalized to hepatic capacity.

Intestinal CYP phenotyping testosterone hydroxylation tissue-specific metabolism rat jejunum S9 fraction

6α-OHT as the Dominant Testosterone Metabolite in Control Rat Brain Microsomes vs. 6β-OHT (Minor) and Phenytoin-Induced Switch to 16α-OHT Dominance

In control (untreated) rat brain microsomes, testosterone hydroxylation produces 6α-OHT as the main metabolite, with 6β-OHT and androstenedione as only minor products [1]. This constitutive pattern is consistent with the presence of CYP2A and/or CYP2C isoforms in brain tissue, distinct from the hepatic CYP3A dominance. Upon treatment with the anti-epileptic drug phenytoin—a known CYP inducer—the metabolite profile shifts dramatically: a strong increase in 2α-OHT, 16α-OHT, 16β-OHT, and 6β-OHT is observed, with 16α-OHT replacing 6α-OHT as the main degradation product [1]. The 6α-OHT formation was not significantly altered by phenytoin treatment, indicating it is produced by a non-inducible (constitutive) CYP isoform under these conditions.

Neurosteroid metabolism brain CYP phenotyping testosterone hydroxylation phenytoin induction

6α-/16α-OHT Ratio as the Most Sensitive Biomarker of Endocrine Disruption by DDT: Superior to 6α-/15α-OHT and 6-Dehydrotestosterone/16α-OHT Ratios

In male Wistar rats treated with a single dose of technical-grade DDT (10 mg/kg), hepatic microsomal testosterone hydroxylation profiles were quantified by radio-TLC. Multiple metabolite ratios were evaluated as indicators of endocrine disruption (demasculinization), and the 6α-OHT/16α-OHT ratio was identified as the most sensitive marker among those tested, with the 6α-OHT/15α-OHT ratio and the 6-dehydrotestosterone/16α-OHT ratio following a similar but less sensitive trend [1]. DDT treatment in males decreased the relative proportion of androstenedione (AD) and increased 6β-OHT, while the 6α-/16α-OHT ratio showed a pronounced increase, consistent with the demasculinizing activity of DDT. In contrast, treated females showed a reduction in these ratios—including 6α-/16α-OHT—indicating a shift toward a more masculine hydroxylation pattern [1].

Endocrine disruption DDT hepatotoxicity testosterone hydroxylase ratios demasculinization biomarker

CYP2A1-Specific 6α-Hydroxylation vs. CYP3A4-Mediated 6β-Hydroxylation: Isoform-Selective Probe Utility Validated by Isotope Effect and Site-Directed Mutagenesis Studies

The stereochemistry of testosterone hydroxylation is tightly controlled by individual CYP isoforms. CYP3A4 abstracts hydrogen and rebounds oxygen exclusively at the 6β face, producing only 6β-OHT and never 6α-OHT [1]. Conversely, rat CYP2A1 (P450IIA1) catalyzes testosterone hydroxylation to yield four metabolites: 6α-OHT, 7α-OHT, 17β-hydroxy-4,6-androstadiene-3-one (δ⁶-T), and 17β-hydroxy-4,6-androstadiene-3-one-6,7-oxide [2]. Chimeric cDNA expression and site-directed mutagenesis studies of CYP2A1 and CYP2A2 confirmed that CYP2A1 metabolizes testosterone with distinct regioselectivity from CYP2A2, with single point mutations significantly altering the 6α-/7α-OHT product ratio [3]. Additional stereo-selective hydroxylation reference data confirm that 6β-hydroxylation maps to CYP3A, 6α-hydroxylation to CYP2A1 and CYP2B1, and 16α-hydroxylation to CYP2B9 in the rat [4].

CYP isoform selectivity CYP2A1 probe site-directed mutagenesis testosterone hydroxylation stereochemistry

Regulatory-Grade 6α-Hydroxytestosterone as a Pharmacopeial Reference Standard for ANDA/QC Applications: USP/EP Traceability as a Procurement Differentiator

6α-Hydroxytestosterone is commercially available as a fully characterized reference standard from multiple ISO-certified vendors (e.g., Axios Research, SynZeal, TRC/Toronto Research Chemicals) with documented compliance to ICH and pharmacopeial guidelines [1][2]. The standard is supplied with detailed Certificate of Analysis (CoA) including identity confirmation by NMR, MS, HPLC purity (typically ≥95%), and storage specifications (2–8 °C, ambient shipping). Importantly, these standards are explicitly intended for analytical method development, method validation (AMV), quality control (QC), ANDA submission support, and traceability against USP or EP monographs [1][2]. In contrast, many hydroxylated testosterone metabolites (e.g., 7α-OHT, 15α-OHT, 2α-OHT) are typically available only as research-grade materials without pharmacopeial traceability documentation.

Pharmaceutical reference standard ANDA submission testosterone impurity profiling QC method validation

Computational Epimer Stability and UV Absorption: 6β-Hydroxytestosterone Is Thermodynamically More Stable Than 6α-Hydroxytestosterone, with 6α-OHT Exhibiting a Longer λmax

A theoretical study at the B3LYP/6-31G(d) level optimized the geometries of 6α- and 6β-hydroxytestosterone and computed their electronic absorption spectra (TD-B3LYP/6-31G(d)) and NMR chemical shifts (GIAO method) [1]. Results showed that 6β-hydroxytestosterone is thermodynamically more stable than 6α-hydroxytestosterone, while 6α-OHT exhibits a longer maximum absorption wavelength (λmax) than 6β-OHT. Additionally, distinct differences in ¹H-NMR and ¹³C-NMR chemical shift values were predicted for specific atoms of the two epimers, providing a theoretical basis for unambiguous analytical differentiation [1].

Steroid epimer stability DFT computational chemistry UV absorption spectroscopy NMR chemical shift prediction

Highest-Value Research and Industrial Application Scenarios for 6α-Hydroxytestosterone (CAS 2944-87-8) Derived from Quantitative Differentiation Evidence


Gastrointestinal CYP Phenotyping in Drug-Drug Interaction (DDI) Studies Using 6α-OHT as the Preferred Intestinal CYP Probe

When evaluating intestinal first-pass metabolism for orally administered drugs, selecting a metabolite that retains detectable formation in GI tissue is essential. 6α-OHT is the only testosterone hydroxylation product with substantial intestinal formation (24% of hepatic rate in rat jejunum), while 6β-OHT—the standard hepatic CYP3A4 marker—drops to a negligible 1.3% [1]. For DDI studies where intestinal CYP inhibition or induction must be separately measured from hepatic effects, 6α-OHT provides a tissue-specific signal that 6β-OHT cannot deliver. Researchers should use 6α-OHT as the primary readout for gut-wall CYP phenotyping in preclinical species.

Neurosteroid CYP Activity Profiling and Xenobiotic Induction Screening in Brain Tissue

6α-OHT is the constitutive main metabolite of testosterone in control rat brain microsomes, while 6β-OHT is a minor product [2]. Critically, 6α-OHT formation remains stable (non-inducible) under phenytoin treatment, whereas 16α-OHT and 6β-OHT are massively induced. This makes 6α-OHT the ideal stable reference metabolite for normalizing brain CYP activity when screening neuroactive compounds for CYP induction liability. Without 6α-OHT as a constitutive baseline, the magnitude of induction for 16α-OHT or 6β-OHT cannot be properly calibrated.

Endocrine Disruptor Screening Using the 6α-/16α-OHT Ratio as the Most Sensitive Hepatic Demasculinization Biomarker

For toxicology laboratories conducting OECD TG 441 or EPA OPPTS 890.1450 endocrine disruptor screening, the 6α-OHT/16α-OHT ratio is empirically the most sensitive hepatic biomarker of demasculinization, outperforming the 6α-/15α-OHT ratio and 6-dehydrotestosterone/16α-OHT ratio [3]. Laboratories should incorporate both 6α-OHT and 16α-OHT analytical standards into their testosterone hydroxylation metabolite panel to calculate this ratio. Using 6β-OHT alone—as is common in standard CYP3A4 activity assays—would completely miss the androgenic/anti-androgenic pathway perturbation that the 6α-/16α-OHT ratio captures.

Testosterone API Impurity Profiling and ANDA Submission: 6α-OHT as a Pharmacopeial Reference Standard

6α-Hydroxytestosterone is one of the identified hydroxylated impurities of testosterone API and is commercially available as a fully characterized reference standard with USP/EP traceability documentation [4][5]. For pharmaceutical companies preparing ANDA submissions or conducting QC batch release testing, purchasing regulatory-grade 6α-OHT with a complete CoA (NMR, MS, HPLC purity ≥95%, residual solvent analysis) is necessary to satisfy ICH Q3A/Q3B impurity identification and qualification requirements. Generic substitution with a research-grade 6β-OHT or 16α-OHT standard that lacks equivalent pharmacopeial traceability would not meet ANDA filing standards.

Quote Request

Request a Quote for 6alpha-Hydroxytestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.